molecular formula C7H3BrFIO B12849258 2-Bromo-5-fluoro-3-iodobenzaldehyde

2-Bromo-5-fluoro-3-iodobenzaldehyde

Cat. No.: B12849258
M. Wt: 328.90 g/mol
InChI Key: FVZFRCJUJDFHQQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrFIO. It is a substituted benzaldehyde, featuring bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-iodobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-5-fluoro-3-iodobenzoic acid, while reduction produces 2-Bromo-5-fluoro-3-iodobenzyl alcohol .

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-3-iodobenzaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-3-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

IUPAC Name

2-bromo-5-fluoro-3-iodobenzaldehyde

InChI

InChI=1S/C7H3BrFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H

InChI Key

FVZFRCJUJDFHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)I)F

Origin of Product

United States

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